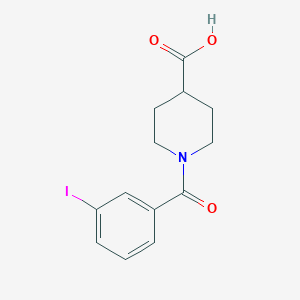

1-(3-Iodobenzoyl)piperidine-4-carboxylic acid

Description

1-(3-Iodobenzoyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative functionalized with a 3-iodobenzoyl group at the 1-position. Piperidine-4-carboxylic acid derivatives are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, prodrugs, and intermediates in organic synthesis (). The iodine substituent may confer unique electronic and steric properties, influencing solubility, metabolic stability, and binding affinity in biological systems.

Properties

IUPAC Name |

1-(3-iodobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRIBBRXWBMLDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzoyl)piperidine-4-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with 3-iodobenzoyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction typically proceeds via nucleophilic acyl substitution.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Iodobenzoyl)piperidine-4-carboxylic acid may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The iodine atom in the benzoyl group can be oxidized to form iodic acid derivatives.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution reactions may involve nucleophiles like ammonia or alkyl halides.

Major Products Formed:

Oxidation: Iodic acid derivatives

Reduction: Alcohols, aldehydes

Substitution: Amides, alkylated derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral Agents:

The compound has been investigated for its potential as an antiviral agent. Its structural characteristics allow it to interact with viral proteins, potentially inhibiting their function. Research has indicated that derivatives of piperidine compounds can exhibit antiviral activities, making 1-(3-Iodobenzoyl)piperidine-4-carboxylic acid a candidate for further studies in this area .

GABA Transporters:

There is growing interest in the role of GABA transporters in neurological disorders. The compound's ability to act as a GABA transporter inhibitor has been proposed, which may lead to the development of new treatments for conditions such as epilepsy and depression. The modification of piperidine structures has shown promise in enhancing the efficacy of GABAergic drugs .

Neuropharmacology

Research on Neurotransmitter Systems:

1-(3-Iodobenzoyl)piperidine-4-carboxylic acid serves as a valuable tool in studying neurotransmitter systems, particularly GABAergic and dopaminergic pathways. By acting on specific receptors, it can help elucidate the mechanisms underlying various psychiatric and neurological disorders. This application is particularly relevant in the development of radioligands for imaging studies .

Case Studies:

Several studies have utilized this compound in animal models to assess its effects on behavior and neurochemistry. For instance, investigations into its impact on seizure activity have provided insights into its potential therapeutic roles. These studies highlight the importance of piperidine derivatives in understanding drug-receptor interactions and their physiological effects .

Biochemical Research

Synthesis of Novel Compounds:

The synthesis of 1-(3-Iodobenzoyl)piperidine-4-carboxylic acid has been explored as a method for creating novel compounds with enhanced biological activity. Its derivatives are synthesized to optimize pharmacokinetic properties, leading to improved efficacy and reduced side effects in therapeutic applications .

Catalytic Applications:

Recent research has also examined the use of this compound as a catalyst in organic reactions, such as the Knoevenagel reaction. Its functional groups can facilitate catalytic processes, making it useful in synthetic organic chemistry .

Data Tables

Mechanism of Action

The mechanism by which 1-(3-Iodobenzoyl)piperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Effects

- Iodine vs. Iodine’s polarizability may also improve crystallinity for X-ray studies (cf. SHELX refinements in ).

- Aromatic vs. Aliphatic Substituents: Pyridyl or benzoyl groups (e.g., 1-[5-(trifluoromethyl)-2-pyridyl]) enhance π-π stacking in enzyme active sites, whereas aliphatic chains (e.g., 3-methylbutanoyl) improve BBB permeability .

Biological Activity

1-(3-Iodobenzoyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

The compound can be synthesized through various organic reactions involving piperidine derivatives and iodobenzoyl groups. The structural formula is represented as follows:

This compound features a piperidine ring, a carboxylic acid group, and an iodobenzoyl moiety, which contribute to its biological activity.

Anticancer Properties

Research has demonstrated that 1-(3-Iodobenzoyl)piperidine-4-carboxylic acid exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing noteworthy results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.6 | Induction of apoptosis |

| MCF-7 | 4.2 | Cell cycle arrest |

| A549 | 6.8 | Inhibition of proliferation |

The compound's mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation through cell cycle arrest at the G2/M phase, as demonstrated in studies using flow cytometry and caspase activity assays .

Enzyme Inhibition

1-(3-Iodobenzoyl)piperidine-4-carboxylic acid has also been studied for its enzyme inhibitory properties. It acts as an inhibitor of certain enzymes involved in cancer progression:

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| HDAC3 | 24.45 | Selective over HDAC1, 2, 6 |

| Abl Kinase | 15.0 | Comparable to imatinib |

These findings suggest that the compound may play a role in modulating epigenetic factors associated with tumor growth and resistance .

Case Studies

A notable case study involved testing the compound against resistant cancer cell lines. The results indicated that modifications in the structure could enhance potency against resistant strains, highlighting the importance of structure-activity relationships in drug design.

Study Overview

- Objective : Evaluate the efficacy of modified derivatives.

- Methodology : In vitro assays on resistant cancer cells.

- Results : Enhanced activity was observed in derivatives with additional functional groups.

The biological activity of 1-(3-Iodobenzoyl)piperidine-4-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound fits into active sites of enzymes due to its structural conformation.

- Signal Transduction : It may alter signaling pathways that lead to apoptosis or cell cycle arrest.

- Bioisosterism : The presence of the iodobenzoyl group may enhance bioavailability and selectivity compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.